N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine is a chemical compound with the molecular formula and a molar mass of approximately 312.41 g/mol. It is identified by the CAS number 872511-35-8. This compound belongs to a class of pyrimidine derivatives that have been studied for their potential biological activities, particularly as inhibitors in various therapeutic applications.
This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The synthesis and characterization of this compound have been documented in various scientific literature, including patents and research articles focusing on its pharmacological potential and synthetic methodologies .
The synthesis of N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-ethylpiperazin-1-yl)aniline with appropriate pyrimidine precursors under controlled conditions.
The molecular structure of N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine features a pyrimidine ring substituted with an ethylpiperazine moiety and a methyl group at specific positions. The structural representation can be visualized using molecular modeling software.
The compound can participate in various chemical reactions typical of amines and pyrimidines, including acylation, alkylation, and substitution reactions. These reactions can modify the functional groups on the pyrimidine ring or the piperazine moiety.
The mechanism of action for N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine is primarily associated with its role as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition can lead to decreased cell proliferation in cancerous tissues.
The compound is typically characterized as a solid at room temperature with specific melting points depending on purity.
N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine has potential applications in:
This compound exemplifies the ongoing research into pyrimidine derivatives for therapeutic applications, highlighting its significance in medicinal chemistry and drug discovery efforts .
Pyrimidine derivatives have been pivotal in kinase inhibitor development due to their ability to mimic ATP's purine ring, enabling competitive binding at kinase catalytic sites. Early kinase therapeutics, such as the quinazoline-based gefitinib (EGFR inhibitor), demonstrated clinical efficacy but faced limitations in selectivity and resistance. This spurred interest in pyrimidine scaffolds, which offered superior geometric flexibility for targeting less conserved regions of kinase ATP pockets. The pyrimidine-4,6-diamine core emerged as a privileged structure, exemplified by compounds like AZD3759 (an EGFR inhibitor for non-small cell lung cancer), which utilized N4,N6-disubstitution to enhance potency and blood-brain barrier penetration [6]. The evolution toward disubstituted pyrimidines, including N4-(4-(4-ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine, reflects deliberate efforts to optimize hydrogen bonding with kinase hinge regions while improving pharmacokinetic properties.
Table 1: Evolution of Kinase Inhibitor Scaffolds
Era | Scaffold | Example Compound | Key Advancement |
---|---|---|---|
2000–2010 | Quinazoline | Gefitinib | First-generation EGFR inhibitors; limited selectivity |
2010–Present | Pyrimidine-4,6-diamine | AZD3759 | Enhanced BBB penetration; hinge-region binding |
Recent | Piperazine-pyrimidine hybrids | This compound | Tunable solubility and selectivity via piperazine |
The design of N4-(4-(4-ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine (CAS 872511-35-8) exemplifies scaffold hopping applied to FGFR inhibition. Its structure integrates:
Computational studies reveal that the 4-ethylpiperazine tail induces a 15° rotation in the phenyl linker, aligning the piperazine nitrogen with FGFR4's gatekeeper residue Phe642. This hydrophobic interaction enhances binding affinity (predicted ΔG = −9.2 kcal/mol) while maintaining selectivity over FGFR1–3 [5].
The 4-ethylpiperazine group in this compound is a strategic pharmacokinetic modulator:
Table 2: Impact of Piperazine Substitutions on Drug Properties
Piperazine Modification | Effect on Solubility | Effect on Selectivity | Example Application |
---|---|---|---|
Unsubstituted (piperazine) | High solubility | Low kinase selectivity | Antifungal agents |
4-Methylpiperazine | Moderate solubility | Moderate FGFR1 inhibition | Early FGFR inhibitors |
4-Ethylpiperazine | Optimal solubility/logD | FGFR4 selectivity | This compound |
4-Cyclopropylpiperazine | Low solubility | High selectivity but poor ADME | Experimental inhibitors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: